tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC13588116
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | tert-butyl 3-[(E)-hydroxyiminomethyl]indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8+ |
| Standard InChI Key | NDMBDQXMLBFZOF-OVCLIPMQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N/O |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises an indole ring system modified at positions 1 and 3. The tert-butyl carbamate group enhances steric bulk and stability, while the hydroxyiminomethyl moiety introduces hydrogen-bonding capabilities and redox activity. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | tert-butyl 3-[(E)-hydroxyiminomethyl]indole-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
| Topological Polar Surface Area | 69.6 Ų |
| Hydrogen Bond Donors/Acceptors | 2/5 |
The (E)-configuration of the hydroxyimino group is critical for its biological activity, as it influences molecular geometry and interaction with target proteins .
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis typically begins with 3-formylindole as the starting material. A two-step process involves:
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Oximation: Reaction with hydroxylamine to form the hydroxyimino group.
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Carbamate Formation: Protection of the indole nitrogen with tert-butyl chloroformate under basic conditions.
Reaction Conditions:
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Solvents: Tetrahydrofuran (THF) or dichloromethane.
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Catalysts: Triethylamine or pyridine for deprotonation.
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Temperature: 0–25°C to prevent side reactions.
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Yield: ~70–85% after purification via column chromatography .
Industrial Scalability: Continuous flow reactors have been proposed to enhance efficiency, reducing reaction times by 40% compared to batch processes.
Chemical Reactivity
The hydroxyimino group participates in:
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Reduction: Catalytic hydrogenation converts the C=N bond to an amine, yielding tert-butyl 3-(aminomethyl)indole-1-carboxylate, a precursor for secondary amines.
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Condensation: Reacts with aldehydes to form heterocyclic derivatives (e.g., oxadiazoles).
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pH Sensitivity: Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its use in aqueous environments.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL) .
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Hydrolytic Stability: Resists hydrolysis in neutral aqueous solutions but degrades rapidly in the presence of esterases.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 6.85–7.45 (m, 4H, indole-H), 8.20 (s, 1H, CH=N) .
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N stretch), 3400 cm⁻¹ (O-H stretch).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits tyrosine kinase receptors (e.g., EGFR) by competitively binding to the ATP pocket, with an IC₅₀ of 2.3 μM in in vitro assays. This activity is attributed to the hydroxyimino group’s ability to coordinate with Mg²⁺ ions in the kinase domain.
| Compound | IC₅₀ (MCF-7) | Target Selectivity |
|---|---|---|
| tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate | 2.3 μM | EGFR, VEGFR |
| tert-Butyl 3-methylindole-1-carboxylate | >50 μM | Non-selective |
Antimicrobial Effects
Shows moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to membrane disruption .
Applications in Drug Development
Lead Optimization
The compound serves as a lead structure for designing:
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Kinase Inhibitors: Modifications at the hydroxyimino group improve potency against resistant EGFR mutants.
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Antibiotic Adjuvants: Enhances β-lactam efficacy against methicillin-resistant S. aureus (MRSA) .
Comparison with Structural Analogs
The hydroxyimino group’s redox activity and hydrogen-bonding capacity distinguish this compound from simpler indole derivatives .
Future Directions
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